Potassium trimethylsilanolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

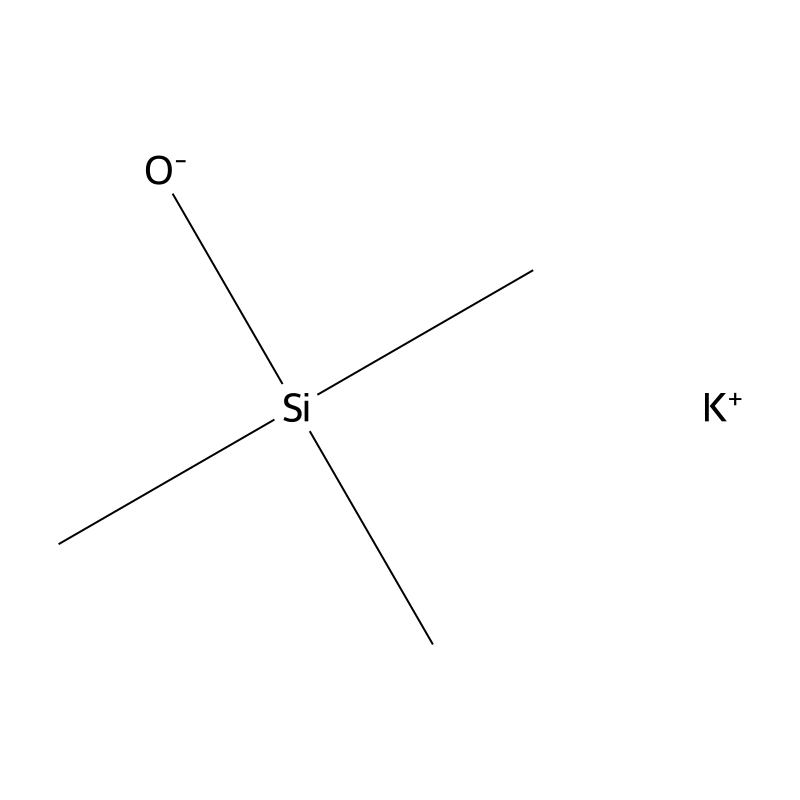

Potassium trimethylsilanolate is a chemical compound with the formula . It is a silanol salt, characterized by the presence of a potassium ion and a trimethylsilanolate anion. This compound is notable for its role as a base in various organic reactions, particularly in the Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds. Its unique structure allows it to participate in a variety of chemical processes, making it a valuable reagent in synthetic organic chemistry.

Potassium trimethylsilanolate primarily functions as a strong base due to its ability to donate a negatively charged oxygen atom. This deprotonation step activates various substrates in organic synthesis. Additionally, the trimethylsilyl group (SiMe3) can act as a nucleophile in certain reactions [].

Ester Cleavage and Amide Formation

Potassium trimethylsilanolate acts as a strong base that can cleave esters under non-aqueous conditions. This property makes it valuable for converting esters to their corresponding carboxylic acids. The reaction proceeds through a nucleophilic attack by the trimethylsilyl oxygen on the ester carbonyl group, followed by hydrolysis to yield the carboxylic acid and trimethylsilanol [1, 2].

This method offers advantages over traditional acidic or basic hydrolysis, particularly for reactions involving sensitive functional groups.

[1] Sigma-Aldrich, "Potassium trimethylsilanolate 90 , technical grade 10519-96-7", [2] Gelest, Inc., "POTASSIUM TRIMETHYLSILANOLATE, 95%",

Fluoride-Free Cross-Coupling Reactions

Potassium trimethylsilanolate finds application in silicon-based cross-coupling reactions, a powerful tool for carbon-carbon bond formation. These reactions involve the coupling of two organic fragments using a silicon-based linker. Unlike traditional cross-coupling methods that often rely on fluoride-containing reagents, potassium trimethylsilanolate offers a fluoride-free alternative, reducing the environmental impact and potential health hazards associated with fluoride [2].

The ability to introduce various functional groups like aryl, vinyl, and ethynyl groups makes this approach valuable for organic synthesis [2].

Other Applications

Beyond the aforementioned functionalities, potassium trimethylsilanolate demonstrates utility in various other research areas. These include:

- Reductions: Potassium trimethylsilanolate can be employed as a reducing agent in specific contexts [2].

- Functional Group Protection: The trimethylsilyl group introduced by potassium trimethylsilanolate can act as a protecting group for certain functional groups during organic synthesis [2].

- Synthesis of Specialized Molecules: Researchers have utilized potassium trimethylsilanolate in the synthesis of complex molecules like nitrocefin, an antibiotic [2].

Additionally, research indicates that its interaction with boronic esters leads to improved yields and shorter reaction times compared to traditional methods .

Potassium trimethylsilanolate can be synthesized through several methods:

- Reaction with Potassium Hydroxide: One common method involves reacting trimethylsilanol with potassium hydroxide in an anhydrous solvent to produce potassium trimethylsilanolate.

- Deprotonation of Trimethylsilane: Another approach includes the deprotonation of trimethylsilane using potassium hydride or other strong bases.

- From Trimethylchlorosilane: It can also be synthesized by reacting trimethylchlorosilane with potassium alkoxide, followed by hydrolysis.

Potassium trimethylsilanolate has various applications in organic synthesis:

- Cross-Coupling Reactions: It is extensively used as a base in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

- Deprotection Reactions: The compound serves as an effective reagent for deprotecting functional groups in organic molecules.

- Synthesis of Pharmaceuticals: Its role in synthesizing complex organic molecules makes it valuable in pharmaceutical development.

Potassium trimethylsilanolate shares similarities with other silanol salts and organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| Potassium Trimethylsilanolate | K[Si(CH₃)₃O] | Effective base for cross-coupling reactions |

| Sodium Trimethylsilanolate | Na[Si(CH₃)₃O] | Similar reactivity but less commonly used than potassium salt |

| Lithium Trimethylsilanolate | Li[Si(CH₃)₃O] | More reactive but less stable; used in specific reactions |

| Trimethylsiloxysilane | (CH₃)₃Si-O-Si(CH₃)₃ | Used for different applications; lacks basic properties |

Potassium trimethylsilanolate is unique due to its stability and effectiveness as a base in facilitating complex organic transformations, particularly in cross-coupling reactions where speed and efficiency are critical.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive